![molecular formula C12H13BrS B2974107 3-Bromo-5-(tert-butyl)benzo[b]thiophene CAS No. 1780644-81-6](/img/structure/B2974107.png)

3-Bromo-5-(tert-butyl)benzo[b]thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

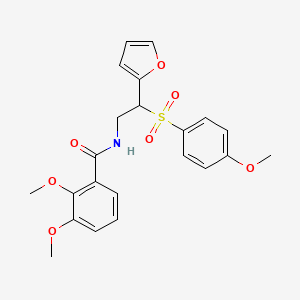

3-Bromo-5-(tert-butyl)benzo[b]thiophene is a chemical compound with the formula C₁₂H₁₃BrS. It has a molecular weight of 269.2006 g/mol .

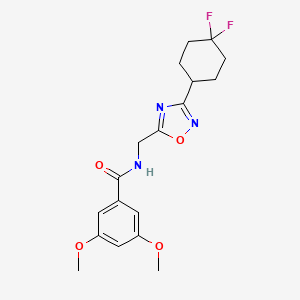

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(tert-butyl)benzo[b]thiophene consists of a benzo[b]thiophene core with a bromine atom at the 3-position and a tert-butyl group at the 5-position .Physical And Chemical Properties Analysis

The predicted boiling point of 3-Bromo-5-(tert-butyl)benzo[b]thiophene is 327.7±22.0 °C, and its predicted density is 1.374±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Processes : 3-Bromo-5-(tert-butyl)benzo[b]thiophene derivatives have been synthesized using various methods, including bromocyclization of alkynes and palladium-catalyzed cross-couplings, demonstrating their versatility in organic synthesis (Tréguier et al., 2014). Another approach involves the reaction of nitroarenes and benzo[b]thiophen-3-ylacetonitrile or 3-(Phenylsulfonylmethyl)benzo[b]thiophene carbanions for synthesizing benzothieno[2,3-b]quinolines (Nowacki & Wojciechowski, 2017).

Characterization and Molecular Diversity : The synthesized compounds are characterized using techniques like 1H NMR and are noted for their molecular diversity. This is evident in the formation of various substituted benzo[b]thiophene derivatives, allowing for a broad range of applications in different fields of chemistry (Jian-bin, 2012).

Biological and Medicinal Applications

- Antitubulin Agents : Certain derivatives of 3-Bromo-5-(tert-butyl)benzo[b]thiophene have shown potential as antitubulin agents, which can have implications in cancer therapy. For example, compound 5m demonstrated submicromolar cytotoxic activity against specific cell lines (Tréguier et al., 2014).

Material Science and Electronic Applications

- Building Blocks for Molecular Electronics : Aryl bromides derived from 3-Bromo-5-(tert-butyl)benzo[b]thiophene are used as building blocks for molecular wires in electronics, demonstrating the compound's relevance in the field of material science and electronics (Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

3-bromo-5-tert-butyl-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVDJRXZHABERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(tert-butyl)benzo[b]thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)

amino)acetate](/img/structure/B2974026.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2974029.png)

![1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride](/img/structure/B2974034.png)

![(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide](/img/structure/B2974037.png)

![1-[(2-Methoxynaphthalen-1-yl)methyl]benzotriazole](/img/structure/B2974038.png)

![1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2974041.png)

![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)

![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)